D-Phenylalanine allyl ester tosylate
Description
D-Phenylalanine allyl ester tosylate is a protected amino acid derivative widely utilized in organic synthesis and peptide chemistry. Structurally, it consists of:
- A D-phenylalanine backbone, which provides chirality and biochemical relevance.
- An allyl ester group, which serves as a temporary protecting group for the carboxyl moiety, enabling selective reactivity during coupling reactions.
- A tosylate (p-toluenesulfonate) counterion, which enhances solubility in polar solvents and acts as a leaving group in nucleophilic substitution reactions .
This compound is particularly valuable in peptide synthesis, where the allyl ester and tosylate functionalities facilitate controlled deprotection and coupling steps. Its applications extend to polymer chemistry and catalytic processes, where the allyl group participates in cross-linking or rearrangement reactions .
Properties
Molecular Formula |
C19H23NO5S |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;prop-2-enyl (2R)-2-amino-3-phenylpropanoate |
InChI |
InChI=1S/C12H15NO2.C7H8O3S/c1-2-8-15-12(14)11(13)9-10-6-4-3-5-7-10;1-6-2-4-7(5-3-6)11(8,9)10/h2-7,11H,1,8-9,13H2;2-5H,1H3,(H,8,9,10)/t11-;/m1./s1 |
InChI Key |
PKXPRZFLCJFMHN-RFVHGSKJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)[C@@H](CC1=CC=CC=C1)N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C(CC1=CC=CC=C1)N |
sequence |
F |
Origin of Product |
United States |
Comparison with Similar Compounds
D-Phenylalanine Methyl Ester Hydrochloride
- Structural Differences : Replaces the allyl ester with a methyl ester and uses a hydrochloride counterion instead of tosylate.
- Reactivity : The methyl ester is less labile than the allyl ester, requiring stronger acidic or basic conditions for deprotection. The hydrochloride ion offers poorer leaving-group ability compared to tosylate, limiting its utility in substitution reactions .
- Applications : Primarily used in small-scale peptide synthesis where mild deprotection is unnecessary.
L-Valine Allyl Ester Tosylate
- Structural Differences : Substitutes D-phenylalanine with L-valine but retains the allyl ester and tosylate groups.
- Reactivity : Similar to D-phenylalanine allyl ester tosylate, with high solubility and reactivity in polar solvents. The valine side chain introduces steric hindrance, slightly slowing coupling rates compared to phenylalanine derivatives .
- Applications : Used in peptide synthesis for valine incorporation, with comparable efficiency in deprotection steps.
D-Phenylalanine Benzyl Ester Tosylate
- Structural Differences : Replaces the allyl ester with a benzyl ester.
- Reactivity: The benzyl group provides superior stability under acidic conditions but requires hydrogenolysis for removal. The tosylate counterion retains its role as a leaving group, though steric bulk from the benzyl moiety may reduce reaction rates .
- Applications : Preferred for syntheses requiring prolonged stability of the ester group under acidic environments.
Table 1. Structural and Functional Comparison
Mechanistic Insights and Industrial Relevance
- Peptide Synthesis : The allyl ester in this compound is removed via palladium-catalyzed allyl transfer, avoiding harsh acidic conditions that could racemize chiral centers .
- Polymer Chemistry : Allyl esters participate in radical polymerization, enabling the synthesis of antifouling acrylic polymers with hydrolyzable side chains .
- Catalytic Processes : The tosylate group facilitates nucleophilic substitutions, as demonstrated in Grignard reactions where it outperforms methoxy groups in displacement efficiency .
Preparation Methods
Classical Acid-Catalyzed Esterification
- Procedure: D-Phenylalanine is reacted with excess allyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
- Reaction Conditions: Typically, the reaction is conducted under reflux for several hours (8–24 h) to drive the equilibrium toward ester formation.
- Workup: The reaction mixture is neutralized, and the ester is isolated by extraction and purification.
- Limitations: This method often requires removal of water to shift equilibrium and can lead to racemization or side reactions if conditions are too harsh.
Catalytic C–H Oxidation Esterification (Modern Approach)
Recent advances have introduced Pd(II)/sulfoxide-catalyzed direct oxidative coupling of carboxylic acids with terminal olefins to form allylic esters without pre-activation of the acid or alcohol.
- Catalyst System: Pd(CH3CN)4(BF4)2 combined with sulfoxide ligands.
- Reaction Conditions: Mild temperatures, use of N,N-diisopropylethylamine (DIPEA) as a base, and solvents such as dichloromethane with controlled DMSO amounts.
- Advantages:
- Avoids stoichiometric coupling reagents.
- High regio- and stereoselectivity, favoring (E)-allylic esters.
- Reduced number of synthetic steps and improved overall yields.
- Example Data: Yields of allylic esters from similar amino acid substrates range from 50% to 70% with E:Z selectivity >10:1, demonstrating high stereocontrol and efficiency.
Tosylation to Form Tosylate Salt
The tosylate salt formation involves conversion of the allyl ester into its tosylate form, typically through reaction with p-toluenesulfonyl chloride or p-toluenesulfonic acid under basic or neutral conditions.
- Typical Procedure:
- The allyl ester is dissolved in an aprotic solvent such as acetone or dichloromethane.
- Triethylamine is added as a base to scavenge HCl generated during tosylation.
- p-Toluenesulfonyl chloride is added dropwise at low temperature (0°C to room temperature).
- The reaction is stirred for 1–2 hours, then quenched and purified by filtration and concentration.
- Yield and Purity: This step generally proceeds with high yield (>85%) and purity, providing the tosylate salt as a crystalline solid suitable for further applications.
Detailed Reaction Data and Conditions
Mechanistic Insights
Esterification via C–H Oxidation: The Pd(II) catalyst activates the allylic C–H bond, forming a π-allyl palladium intermediate. The carboxylate counterion facilitates nucleophilic attack, resulting in formation of the allylic ester with high regio- and stereoselectivity. The presence of DIPEA helps maintain the carboxylate form and promotes the reaction.
Tosylation: The nucleophilic oxygen of the allyl ester attacks the electrophilic sulfur of the tosyl chloride, facilitated by the base triethylamine, which neutralizes the HCl byproduct, driving the reaction to completion.
Research Findings and Comparative Analysis
- The catalytic C–H oxidation method is superior in terms of step economy, avoiding the need for pre-activation of acids or alcohols and minimizing waste.
- The classical acid-catalyzed esterification remains widely used due to simplicity but has drawbacks in selectivity and potential racemization.
- Tosylation is a straightforward, high-yielding step that efficiently converts allyl esters into their tosylate salts, essential for further synthetic transformations.
- The Pd(II)/sulfoxide catalytic system has been validated across various amino acid substrates, including phenylalanine derivatives, with consistent high stereoselectivity and functional group tolerance.
Summary Table of Preparation Methods
| Method | Catalyst/Reagents | Conditions | Yield (%) | Selectivity (E:Z) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Classical Acid-Catalyzed | Sulfuric acid or p-TsOH | Reflux, 8–24 h | 60–75 | Moderate | Simple, accessible reagents | Racemization risk, harsh conditions |
| Pd(II)/Sulfoxide Catalyzed | Pd(CH3CN)4(BF4)2, DIPEA, DMSO | RT to 40°C, 24–72 h | 50–70 | >10:1 | High selectivity, mild, fewer steps | Longer reaction times |
| Tosylation | p-Toluenesulfonyl chloride, Et3N | 0°C to RT, 1–2 h | >85 | N/A | High yield, straightforward | Requires careful moisture control |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for D-phenylalanine allyl ester tosylate, considering stereochemical integrity and yield?
- Methodology :
- Tosylation Step : Convert D-phenylalanine’s hydroxyl group to a tosylate using p-toluenesulfonyl chloride (Ts-Cl) in anhydrous pyridine or dichloromethane. Retention of configuration at the chiral center is critical, as tosylation proceeds without inversion .
- Esterification : React the tosylated intermediate with allyl alcohol via Steglich esterification (DCC/DMAP) or acid-catalyzed conditions. Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .
- Purification : Use liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography (silica gel, gradient elution) to isolate the product. Confirm purity via NMR (δ 5.15–5.77 ppm for allyl protons; δ 2.30 ppm for tosylate methyl groups) .
Q. How can researchers confirm the stereochemical purity of this compound post-synthesis?
- Methodology :
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol (95:5) to resolve enantiomers. Retention time discrepancies >1.5 min indicate stereochemical impurities .
- X-ray Crystallography : Co-crystallize the compound with a chiral auxiliary (e.g., tartaric acid derivatives) to determine absolute configuration .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H NMR (allyl protons at 5.15–5.77 ppm; tosylate aromatic protons at 7.2–7.8 ppm) and ¹³C NMR (carbonyl at ~168 ppm, allyl carbons at ~117–135 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]⁺ at m/z ~380–400) .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, catalyst) influence the efficiency of Pd-catalyzed modifications of the allyl ester group?
- Methodology :
- Catalyst Screening : Test Pd(0) (e.g., Pd(PPh₃)₄) vs. Pd(II) (e.g., Pd(OAc)₂) in solvents like THF or DMF. Higher yields (>80%) are observed with Pd(Ph₃P)₄ in anhydrous THF under nitrogen .
- Kinetic Studies : Use in situ IR or GC-MS to track allyl ester cleavage rates. Optimize temperature (60–80°C) and catalyst loading (5–10 mol%) to minimize side reactions .
Q. How can contradictory data on reaction yields in allyl ester alkylation be resolved?
- Methodology :
- Parameter Optimization : Systematically vary reaction time (e.g., 5–30 min increments) and base strength (e.g., NaH vs. KOtBu). Use ¹H NMR to monitor intermediate enolate formation .
- Side Reaction Analysis : Identify byproducts (e.g., over-alkylation) via LC-MS. Introduce protecting groups (e.g., Fmoc) on reactive sites to improve selectivity .
Q. What strategies enhance the stability of this compound under varying pH and temperature conditions?
- Methodology :
- Degradation Studies : Incubate the compound in buffers (pH 2–12) at 25–60°C. Monitor hydrolysis via HPLC. Stability is maximized at pH 6–7 and 4°C .
- Lyophilization : For long-term storage, lyophilize the compound in amber vials under argon to prevent ester hydrolysis .
Q. How can computational methods predict the reactivity of this compound in enzyme-binding studies?
- Methodology :
- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., proteases). Focus on hydrophobic pockets accommodating the allyl and phenyl groups .
- DFT Calculations : Calculate transition-state energies for ester cleavage or alkylation steps. Compare with experimental kinetic data .
Q. What are the best practices for designing analogues with modified allyl or tosylate groups?
- Methodology :
- Functional Group Replacement : Substitute allyl with methallyl or cinnamyl esters to alter steric/electronic profiles. Use Pd-catalyzed cross-metathesis for diversification .
- Tosylate Alternatives : Replace tosylate with mesylate or triflate for improved leaving-group ability. Assess via SN2 reactivity assays .
Methodological Notes
- Contradiction Handling : When conflicting data arise (e.g., variable alkylation yields), replicate experiments under inert atmospheres to exclude moisture/oxygen interference .
- Data Validation : Cross-validate NMR and MS results with independent techniques (e.g., IR for ester carbonyl confirmation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
